Sambucinol

Description

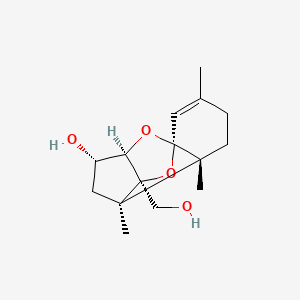

Structure

3D Structure

Properties

CAS No. |

90044-33-0 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,6R,7R,9S,10R,11R)-11-(hydroxymethyl)-3,6,7-trimethyl-12,13-dioxatetracyclo[8.2.1.01,6.07,11]tridec-2-en-9-ol |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-12(2)13(3)7-10(17)11-14(13,8-16)19-15(12,6-9)18-11/h6,10-11,16-17H,4-5,7-8H2,1-3H3/t10-,11+,12+,13+,14+,15+/m0/s1 |

InChI Key |

GFLMBFRNOPTZDK-CMBQYIQPSA-N |

SMILES |

CC1=CC23C(CC1)(C4(CC(C(C4(O2)CO)O3)O)C)C |

Isomeric SMILES |

CC1=C[C@]23[C@](CC1)([C@]4(C[C@@H]([C@H]([C@]4(O2)CO)O3)O)C)C |

Canonical SMILES |

CC1=CC23C(CC1)(C4(CC(C(C4(O2)CO)O3)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sambucinol; |

Origin of Product |

United States |

Occurrence and Bioproduction of Sambucinol in Microbial Systems

Identification of Fungal Genera and Species Associated with Sambucinol Biosynthesis

The biosynthesis of Sambucinol is predominantly associated with fungi belonging to the genus Fusarium, a diverse group of filamentous fungi found in soil and on plants.

Research has consistently identified Fusarium species as the principal producers of Sambucinol. Among these, Fusarium sambucinum and Fusarium oxysporum are the most frequently cited sources. A survey of 50 Fusarium isolates, encompassing 13 different species, revealed that the capacity to produce sambutoxin, a closely related compound, was largely confined to F. sambucinum and F. oxysporum. In this study, a high percentage of isolates from these two species, 80.0% of F. sambucinum and 84.6% of F. oxysporum, were found to produce the toxin. One isolate of F. semitectum was also identified as a producer.

The Fusarium sambucinum species complex (FSAMSC) is recognized for its extensive phylogenetic and biochemical diversity, including numerous toxigenic species that are significant plant pathogens. This complex is a primary source of a wide array of mycotoxins.

While Fusarium species are the primary producers, the initial discovery of related compounds and the broader understanding of their biosynthesis have been aided by studying other fungal genera. For instance, the biosynthesis of other 4-hydroxy-2-pyridone natural products has provided a framework for proposing the biosynthetic pathway of Sambucinol. The unique structural motifs found in Sambucinol have also prompted total synthesis efforts, which have been crucial in determining its absolute stereochemistry. Although no other specific fungal genera are prominently cited as primary producers of Sambucinol itself, the broader context of mycotoxin research across various fungal taxa has been instrumental in its characterization.

Mycological Characterization of Sambucinol-Producing Strains

The identification of Sambucinol-producing fungi relies on detailed mycological characterization, which includes morphological and cultural observations. Strains of Fusarium sambucinum and Fusarium oxysporum that produce Sambucinol exhibit specific characteristics when cultured on different laboratory media.

Isolates of Fusarium sambucinum have been characterized based on their growth and morphology on various culture media such as Potato Dextrose Agar (PDA) and Spezieller Nährstoffarmer Agar (SNA). On PDA, colonies of F. sambucinum can display a range of colors, including creamy white, pink, and reddish-maroon. The mycelium is often described as having a fuzzy, cotton-like appearance. In terms of microscopic features, these strains typically produce macroconidia, which are sickle-shaped, thin-walled, and contain multiple septa (typically three to five). A distinguishing feature of F. sambucinum is the general absence of microconidia and chlamydospores, which helps to differentiate it from other Fusarium species like F. torulosum and F. venenatum. On SNA, the formation of abundant, orange-colored sporodochia containing macroconidia is a common characteristic.

Similarly, Fusarium oxysporum isolates are characterized by their cultural and morphological traits. On PDA, colonies often exhibit a whitish to pinkish mycelium, sometimes with a purple tinge. Microscopically, F. oxysporum is known for producing both macroconidia and microconidia. The macroconidia are typically sickle-shaped and multi-septate, while the microconidia are smaller, oval to kidney-shaped, and usually single-celled. The presence and morphology of these spore types are key identifiers.

Table 1: Morphological and Cultural Characteristics of Sambucinol-Producing Fusarium Species

| Characteristic | Fusarium sambucinum | Fusarium oxysporum |

|---|---|---|

| Colony Color on PDA | Creamy white, pink, reddish-maroon | White to pale violet, often with a purple tinge |

| Mycelium Texture | Fluffy, cottony | Variable, can be sparse to dense |

| Macroconidia | Abundant, sickle-shaped, 3-5 septa | Present, sickle-shaped, typically 3-5 septa |

| Microconidia | Generally absent | Abundant, oval to kidney-shaped, 0-1 septa |

| Chlamydospores | Generally absent | Present, formed singly or in pairs |

| Sporodochia on SNA | Abundant, orange-colored | Often present, cream to tan colored |

Optimization of Fermentation and Culture Conditions for Enhanced Sambucinol Yield in Research Settings

The production of Sambucinol, like other secondary metabolites, is significantly influenced by the fermentation and culture conditions. Optimization of these parameters is crucial for maximizing the yield in a research or industrial setting. Key factors that affect production include the composition of the nutrient medium, pH, temperature, and aeration.

Nutrient Medium Composition: The choice of carbon and nitrogen sources in the culture medium plays a vital role in fungal growth and secondary metabolite production. While specific studies detailing the optimal nutrient requirements for Sambucinol are limited, research on other Fusarium metabolites provides general guidance. For instance, various carbon sources such as glucose, sucrose, and starch, and nitrogen sources like peptone, yeast extract, and ammonium (B1175870) salts have been shown to influence mycotoxin production in Fusarium species. The optimal carbon-to-nitrogen ratio is a critical parameter that needs to be determined for each specific strain and desired metabolite.

pH and Temperature: The pH of the culture medium and the incubation temperature are critical environmental factors. Studies on Fusarium species have shown that the optimal pH for growth and mycotoxin production typically falls within the acidic to neutral range. For example, some Fusarium species exhibit optimal growth and metabolite production at a pH around 6.0. Temperature also has a profound effect, with optimal temperatures for mycotoxin production often being slightly lower than the optimal temperature for mycelial growth. For instance, while a Fusarium strain might grow well at 28°C, the peak production of a specific secondary metabolite could occur at a lower temperature, such as 25°C. Research on F. sambucinum and F. oxysporum has demonstrated that their growth and mycotoxin production are significantly affected by temperature, with notable activity even at cooler temperatures around 10-15°C.

Aeration and Agitation: In submerged fermentation, the levels of dissolved oxygen, which are influenced by aeration and agitation rates, are critical. Adequate oxygen supply is generally necessary for the growth of filamentous fungi and the biosynthesis of many secondary metabolites. However, the specific requirements can vary, and in some cases, slight oxygen limitation can trigger secondary metabolism.

Fermentation Type: The choice between submerged fermentation (SmF) and solid-state fermentation (SSF) can also impact the yield of Sambucinol. SSF, which mimics the natural growth conditions of many filamentous fungi on solid substrates, can sometimes lead to higher yields of certain secondary metabolites compared to SmF. For Fusarium species, both SmF and SSF have been successfully employed for the production of various compounds.

Table 2: Key Parameters for Optimization of Sambucinol Production

| Parameter | General Optimal Range for Fusarium Metabolite Production | Considerations for Sambucinol |

|---|---|---|

| Carbon Source | Glucose, Sucrose, Maltose | Specific preferences of the Sambucinol-producing strain need to be determined empirically. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Nitrate | The type and concentration of the nitrogen source can significantly influence the metabolic pathway towards Sambucinol biosynthesis. |

| pH | 4.0 - 7.0 | The optimal pH for Sambucinol production may differ from that for biomass growth and needs to be maintained during fermentation. |

| Temperature | 20°C - 28°C | Lower temperatures within the optimal growth range may favor secondary metabolite production. |

| Aeration | Strain-dependent | The effect of dissolved oxygen levels on Sambucinol biosynthesis needs to be investigated. |

| Fermentation Type | Submerged (SmF) or Solid-State (SSF) | SSF might offer advantages by better mimicking the natural habitat of Fusarium. |

Advanced Structural Elucidation and Stereochemical Characterization of Sambucinol

Application of High-Resolution Spectroscopic Techniques for Structure Determination

The determination of the precise chemical structure and three-dimensional arrangement of atoms in complex natural products like Sambucinol relies heavily on advanced spectroscopic methods. These techniques provide complementary information about the molecular framework, functional groups, and spatial relationships between atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules in solution and solid states. uleth.caresearchgate.netcrystalpharmatech.com It provides detailed information about the connectivity of atoms and their local electronic environments. meilerlab.org

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in structural analysis. meilerlab.orgnd.edu The ¹H NMR spectrum provides information on the types of protons present, their chemical environments, and their coupling interactions with neighboring protons. hmdb.cahmdb.canii.ac.jp The chemical shifts and splitting patterns of proton signals are indicative of the functional groups and the connectivity of the carbon skeleton. nii.ac.jp

¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule, offering insights into the carbon framework and the presence of different carbon types (e.g., methyl, methylene, methine, quaternary carbons). meilerlab.orgnp-mrd.orghmdb.ca The combination of ¹H and ¹³C NMR data allows for the initial assignment of many of the carbon and hydrogen atoms in the molecule.

While ²H NMR is a valuable technique for studying deuterium-labeled compounds or dynamics, its application in the routine structural elucidation of natural products like Sambucinol, unless specifically synthesized with deuterium (B1214612) incorporation, is less common compared to ¹H and ¹³C NMR. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships between atoms that are not directly apparent from 1D spectra. crystalpharmatech.comnd.eduprinceton.eduua.essdsu.edu

COSY (COrrelated SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.edusdsu.edu Analysis of the cross-peaks in a COSY spectrum helps to build proton spin systems within the molecule. uleth.caresearchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. princeton.edusdsu.edu An HMQC or HSQC spectrum is essential for assigning proton signals to specific carbon signals. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.edusdsu.edu These long-range correlations are invaluable for connecting different parts of the molecule and confirming the carbon skeleton. sdsu.eduresearchgate.net

The combined analysis of these 2D NMR data sets allows for the comprehensive assignment of NMR signals and the determination of the complete molecular structure and relative stereochemistry of Sambucinol.

NMR spectroscopy can be performed on samples in both solution and solid states. uleth.caresearchgate.netcrystalpharmatech.com

Solution-State NMR: This is the most common mode for structural elucidation of small to medium-sized organic molecules like Sambucinol. uleth.caresearchgate.net In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp signals and high-resolution spectra that are relatively easy to interpret. researchgate.net

Solid-State NMR (SSNMR): SSNMR is applied to solid samples, which can include crystalline powders, amorphous solids, or insoluble materials. crystalpharmatech.comrsc.orggidrm.organr.fr While solid-state interactions can lead to broad signals, techniques like Magic Angle Spinning (MAS) and cross-polarization can significantly improve resolution and sensitivity. crystalpharmatech.com SSNMR can provide unique information about the packing of molecules in a crystal lattice, polymorphism, and molecular dynamics in the solid state, which may not be accessible through solution-state NMR or X-ray crystallography alone. crystalpharmatech.comgidrm.organr.fr Although solution-state NMR is the primary method for initial structure determination of Sambucinol, SSNMR could potentially provide complementary information regarding its solid-state properties if crystalline material is available. uleth.ca

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. clariant.com

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of a compound. cdnsciencepub.comdovepress.commdpi-res.comwikipedia.orgmassbank.euresearchgate.net Unlike low-resolution MS, which measures nominal mass, HRMS measures the exact mass of an ion with high precision. cdnsciencepub.com The exact mass, when compared to theoretical masses calculated from possible elemental compositions, allows for the unambiguous determination of the molecular formula. cdnsciencepub.commassbank.eu

For Sambucinol, HRMS data showing a molecular ion peak with a precise mass corresponding to the molecular formula C₁₅H₂₂O₄ is crucial for confirming its elemental composition. nih.govmassbank.euepa.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by breaking the molecule into smaller, characteristic ions. massbank.eusciex.com Analysis of these fragments helps to piece together the connectivity of atoms within the molecule. clariant.com

Table 1: Spectroscopic Techniques Applied in Structural Elucidation

| Technique | Type | Information Provided |

| NMR Spectroscopy | ||

| ¹H NMR | 1D | Number of protons, chemical environment, coupling interactions |

| ¹³C NMR | 1D | Number of unique carbons, carbon types, chemical environment |

| COSY | 2D | Proton-proton connectivity through bonds |

| HMQC/HSQC | 2D | One-bond proton-carbon connectivity |

| HMBC | 2D | Long-range proton-carbon connectivity (2-4 bonds) |

| NOESY | 2D | Spatial proximity of protons |

| Solution-State NMR | Technique | High-resolution spectra for soluble compounds |

| Solid-State NMR | Technique | Structural and dynamic information for solid samples, crystal packing, polymorphism |

| Mass Spectrometry | ||

| High-Resolution MS | Technique | Accurate molecular weight, elemental composition, molecular formula |

| Tandem MS (MS/MS) | Technique | Fragmentation pattern for structural insights |

The combined application of these high-resolution spectroscopic techniques provides a comprehensive dataset that enables the detailed structural elucidation and stereochemical characterization of Sambucinol, confirming its tetracyclic framework, functional groups, and the specific arrangement of its atoms in three dimensions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting fragment ions. lcms.cz This process helps in understanding the connectivity of atoms within a molecule and confirming structural subunits. In the study of mycotoxins and other natural products like sambucinol, LC-MS/MS has been applied for analysis and identification. mdpi-res.comuoguelph.ca While specific detailed fragmentation data for sambucinol from the searches were limited, MS/MS generally involves selecting a precursor ion and applying energy in a collision cell to induce fragmentation. lcms.cz The pattern of these fragments provides a unique fingerprint that aids in the structural elucidation of the compound. lcms.cz For instance, LC-MS/MS analysis of Canna indica extract, which contains sambucinol, was used to identify bioactive compounds. dovepress.comresearchgate.net PubChem also provides MS/MS data for Sambucinol, including precursor m/z and fragmentation modes like HCD (Higher-Energy Collisional Dissociation). nih.gov

Here is a sample of MS/MS data available for Sambucinol from PubChem:

| MS Level | Ionization Mode | Collision Energy | Fragmentation Mode | Precursor m/z | Precursor Adduct | Fragment m/z |

| MS2 | POSITIVE | 10 (NCE) | HCD | 267.1585 | [M+H]+ | 267.1591, 249.1485, 95.0855 |

| MS2 | POSITIVE | 20 (NCE) | HCD | 267.1585 | [M+H]+ | 267.1591, 249.1485, 95.0865 |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their absolute configuration. mit.eduresearchgate.netchem-soc.si For sambucinol, X-ray analysis has been crucial in confirming its structure and establishing its absolute configuration. iupac.orgresearchgate.net This technique is particularly valuable for complex molecules with multiple chiral centers. mit.eduresearchgate.net While early studies using X-ray analysis confirmed the structure, the absolute configurations were initially reported as unknown, although assumed to correspond to related compounds like anguidine. iupac.org Later studies, however, confirmed the absolute configuration of the ring system using X-ray data. mdpi.com X-ray crystallography relies on the diffraction pattern produced by a crystal when exposed to X-rays, and anomalous diffraction can be used to distinguish between enantiomers and assign absolute configuration. mit.eduresearchgate.net This method requires high-quality single crystals of the analyte. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds when exposed to infrared radiation. utdallas.edulibretexts.orgvscht.cz Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. utdallas.edulibretexts.orgvscht.cz This provides valuable information about the types of bonds and functional moieties within the sambucinol structure, such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-carbon double bonds (C=C stretch). libretexts.orgvscht.czyoutube.com While specific IR data for sambucinol were not extensively detailed in the search results, IR spectroscopy is a standard tool in the structural elucidation of organic compounds. utdallas.edulibretexts.org For example, O-H stretches typically appear as broad bands around 3300 cm⁻¹, while C=O stretches are usually strong peaks around 1700 cm⁻¹. libretexts.orgyoutube.com

Delineation of Sambucinol’s Unique Ring System and Stereochemistry

Sambucinol possesses a unique tetracyclic ring system that distinguishes it from typical trichothecenes, particularly due to the absence of the C-12,13-epoxy group and the presence of an unusual oxygen bridge. iupac.org

Characterization of the C-11 to C-12 Oxygen Bridge

A defining characteristic of sambucinol is the presence of an oxygen bridge connecting C-11 and C-12. mdpi.comiupac.org This acetal (B89532) bridging is unusual compared to the epoxide found at the C-12,13 position in many related trichothecenes. iupac.org This oxygen bridge is formed between C-11 and C-12 in sambucinol. mdpi.com

Confirmation of S Configuration at C-12

The stereochemistry at C-12 in sambucinol has been specifically characterized and confirmed to have the S configuration. mdpi.com This finding is significant as it highlights the specific spatial arrangement of substituents around this chiral center. mdpi.com The retention of the S configuration about C-12 was noted in studies utilizing X-ray data. mdpi.com

Advanced Hyphenated Analytical Methodologies in Sambucinol Research

Hyphenated analytical techniques, combining separation methods with spectroscopic or spectrometric detection, are crucial for the analysis of complex mixtures containing compounds like sambucinol. These methods enhance the ability to separate, detect, and characterize individual components within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable technique for the analysis of mycotoxins, including those produced by Fusarium species mdpi-res.comlcms.cz. LC-MS/MS, a tandem mass spectrometry approach, offers significant benefits for mycotoxin detection and quantification, including rapid analysis time, high sensitivity for detecting low concentrations, and selectivity based on mass-to-charge ratios mdpi.com.

LC-MS can provide structural characteristics of toxin molecules by examining fragmentation patterns during MS analysis, which helps verify the chemical structure and ensures precision in identification mdpi.com. While LC-MS/MS methods have been developed and validated for the simultaneous determination of various mycotoxins, including some Fusarium toxins, specific detailed applications focusing solely on the LC-MS fragmentation or ionization patterns used for the structural elucidation of sambucinol itself were not extensively detailed in the search results beyond its mention in lists of analyzed mycotoxins mdpi-res.comlcms.czeuropa.eu. The use of specific column types, such as pentafluorophenyl (PFP) columns, and mobile phase additives like ammonium (B1175870) fluoride, has been shown to improve separation and enhance signal intensity for mycotoxins in LC-MS/MS analysis lcms.cz.

Coupled LC-SPE/NMR for De Novo Structure Elucidation from Complex Mixtures

Coupled Liquid Chromatography-Solid-Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) is a powerful hyphenated technique particularly useful for the de novo structure elucidation of compounds present in complex mixtures, especially when sample quantities are limited nih.govchromatographyonline.com. This technique overcomes limitations of directly coupled LC-NMR by allowing for greater flexibility in chromatographic conditions and NMR acquisition nih.gov.

LC-SPE/NMR integrates the separation power of LC with the structural information provided by NMR spectroscopy mdpi.com. The SPE unit serves to trap and concentrate analytes eluting from the LC column, and also facilitates solvent exchange to a deuterated solvent suitable for NMR analysis chromatographyonline.com. This concentration step is crucial for obtaining sufficient sample for NMR detection, especially for minor components chromatographyonline.com. The well-defined NMR solvent conditions achieved through SPE enable feasible spectra comparisons, aiding in the identification of analytes, including unknown compounds chromatographyonline.com.

This technique allows for rapid structure elucidation that would be challenging based on MS or NMR data alone nih.gov. It is considered a key technology for fast and thorough structure elucidation of valuable, mass-limited samples, circumventing laborious serial isolation and purification procedures from complex matrices like natural product extracts nih.gov. While the search results discuss the general application and advantages of LC-SPE/NMR for structure elucidation from complex mixtures and natural products, specific detailed studies employing this exact hyphenation for the de novo structure elucidation of sambucinol were not explicitly found nih.govchromatographyonline.commdpi.comresearchgate.net. However, the technique's capabilities align with the challenges of characterizing minor metabolites like sambucinol from fungal extracts.

Elucidation of the Biosynthetic Pathway of Sambucinol

Identification and Characterization of Precursors and Intermediates

The biosynthetic route to sambucinol involves several key intermediates, identified through techniques such as isotopic labeling and the analysis of metabolites from fungal cultures. nih.govnih.gov

Role of Trichodiene (B1200196) as the Core Sesquiterpenoid Precursor

Trichodiene is established as the foundational bicyclic hydrocarbon precursor in the biosynthesis of trichothecenes, including sambucinol. researchgate.netrsc.org This compound is formed from the cyclization of farnesyl pyrophosphate, a reaction catalyzed by the enzyme trichodiene synthase (TRI5). researchgate.netuniprot.orgnih.govoup.com Studies using labeled trichodiene have confirmed its incorporation into sambucinol in Fusarium culmorum cultures. acs.orgrsc.org

Intermediacy of 2α-Hydroxytrichodiene

Investigations into the initial oxygenation steps post-trichodiene have identified 2α-hydroxytrichodiene as a key intermediate in the biosynthesis of both 3-acetyldeoxynivalenol (B190510) and sambucinol. nih.govpugetsound.eduscience.gov Experiments utilizing stable isotopes and feeding studies with Fusarium culmorum cultures demonstrated that 2α-hydroxytrichodiene is the first oxygenated product in this pathway. nih.govscience.gov Its stereoisomer, 2β-hydroxytrichodiene, was not found to be a biosynthetic intermediate. nih.govscience.gov

Significance of 12,13-Epoxytrichothec-9-ene (B1214510) in the Pathway

12,13-Epoxytrichothec-9-ene (EPT) holds significant importance as a major precursor specifically to sambucinol biosynthesis. nih.govosti.gov Research using labeled compounds has provided evidence for its direct conversion into sambucinol. nih.govosti.gov Unlike isotrichodermin, which is a precursor to 3-acetyldeoxynivalenol, EPT is channeled towards the production of sambucinol without being converted to isotrichodermin. nih.govosti.govresearchgate.net This highlights a branching point in the trichothecene (B1219388) biosynthetic pathway leading to different end products. nih.govosti.gov

Isolation and Characterization of 3-Deoxysambucinol as a Key Intermediate

Further studies have successfully isolated and characterized an intermediate positioned between 12,13-epoxytrichothec-9-ene and sambucinol. nih.govosti.gov This compound was identified as 3-deoxysambucinol through comprehensive spectroscopic techniques, including 1H NMR, 2H NMR, 13C NMR, correlation spectroscopy, two-dimensional heteronuclear correlation experiments, and mass spectroscopy. nih.govosti.gov The identification of 3-deoxysambucinol provides a crucial link in the later stages of sambucinol biosynthesis from EPT. nih.govosti.govresearchgate.net

Enzymatic Steps and Biochemical Transformations

The conversion of precursors and intermediates into sambucinol involves specific enzymatic reactions and biochemical transformations.

Initial Oxygenation Steps Post-Trichodiene

Following the formation of trichodiene, the initial steps involve oxygenation reactions. The first oxygenation step has been identified as the hydroxylation at the C-2 position, leading to the formation of 2α-hydroxytrichodiene. nih.govpugetsound.eduscience.gov This transformation is catalyzed by enzymes, likely cytochrome P-450 monooxygenases, which are known to be involved in the oxygenation of trichothecene precursors. nih.govasm.orgnih.govdntb.gov.ua Subsequent oxygenation steps and other enzymatic modifications then lead to the formation of later intermediates such as 12,13-epoxy-9,10-trichoene-2α-ol and subsequently 12,13-epoxytrichothec-9-ene, ultimately leading to sambucinol through intermediates like 3-deoxysambucinol. nih.govnih.govpugetsound.eduscience.govosti.gov

Data Table: Key Intermediates in Sambucinol Biosynthesis

| Compound Name | Role in Pathway | Evidence |

| Trichodiene | Core Sesquiterpenoid Precursor | Incorporated into trichothecenes in F. culmorum. acs.orgrsc.org |

| 2α-Hydroxytrichodiene | First Oxygenated Intermediate | Identified through isotopic labeling and feeding studies. nih.govpugetsound.eduscience.gov |

| 12,13-Epoxytrichothec-9-ene | Major Precursor to Sambucinol | Converted to sambucinol; not converted to isotrichodermin. nih.govosti.govresearchgate.net |

| 3-Deoxysambucinol | Intermediate between EPT and Sambucinol | Isolated and characterized spectroscopically. nih.govosti.gov |

Identification and Characterization of Enzymes Involved in Oxygenation and Cyclization

Enzymes, particularly cytochrome P450 monooxygenases (CYPs), play crucial roles in the oxygenation steps of trichothecene biosynthesis, including the pathway leading to Sambucinol. nih.govresearchgate.netjst.go.jptandfonline.com The enzyme trichodiene oxygenase (Tri4), a cytochrome P450, catalyzes oxygenation of trichodiene at specific carbon atoms (C-2, C-11, and C-13) to form isotrichodiol. nih.gov Isotrichodiol can then spontaneously cyclize to form 12,13-epoxytrichothec-9-ene (EPT). nih.gov

Research has investigated the early oxygenation steps after trichodiene in the biosynthesis of Sambucinol. nih.gov It has been found that 2α-hydroxytrichodiene is the first oxygenated intermediate in the biosynthesis of both 3-acetyldeoxynivalenol and Sambucinol. nih.govresearchgate.net The stereoisomer 2β-hydroxytrichodiene and 12,13-epoxytrichodiene were not found to be biosynthetic intermediates. nih.gov Furthermore, the dioxygenated compound 12,13-epoxy-9,10-trichoene-2α-ol has also been identified as a biosynthetic precursor to trichothecenes, including Sambucinol. nih.govresearchgate.net

While Tri5 catalyzes the initial cyclization and Tri4 is involved in early oxygenations, the second cyclization step in the formation of the tricyclic trichothecene skeleton can occur non-enzymatically in the biosynthesis of some trichothecenes. researchgate.net However, the specific enzymes responsible for all the oxygenation and cyclization steps leading precisely to Sambucinol from earlier intermediates like EPT or 2α-hydroxytrichodiene are subjects of ongoing research. nih.govresearchgate.net Studies have shown that EPT is a major precursor to Sambucinol biosynthesis, suggesting that enzymes downstream of EPT formation are involved in the final steps. researchgate.netosti.gov Deoxysambucinol has also been identified as an intermediate between EPT and Sambucinol. nih.govresearchgate.netosti.gov

Molecular Genetic Basis of Sambucinol Biosynthesis

The genes involved in trichothecene biosynthesis, including those potentially leading to Sambucinol, are often organized in biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Analysis of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters for trichothecenes, known as TRI gene clusters, have been identified in various fungal species. jst.go.jpresearchgate.net These clusters typically contain genes encoding enzymes for the biosynthetic pathway, regulatory proteins, and sometimes transporters. jst.go.jpresearchgate.net While a core TRI cluster containing genes like Tri5 and Tri4 is common, the organization and content of these clusters can vary between species. oup.comjst.go.jpresearchgate.net

Specific gene clusters with similarity to deoxysambucinol/sambucinol/roridin (B1174069) E biosynthetic gene clusters have been identified in fungi like Penicillium digitatum. frontiersin.org The MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database also lists a terpene BGC in Paramyrothecium roridum associated with deoxysambucinol, sambucinol, and roridin E production. u-tokyo.ac.jpsecondarymetabolites.org These findings suggest that the genes responsible for Sambucinol biosynthesis are likely located within or associated with such TRI or terpene BGCs.

Investigation of Gene Regulation in Sambucinol Production

The regulation of fungal secondary metabolism, including trichothecene biosynthesis, is a complex process influenced by various environmental factors and mediated by specific and global transcriptional regulators. nih.govresearchgate.net Pathway-specific regulatory genes, often located within or near BGCs, can control the expression of genes involved in the biosynthesis of specific metabolites. researchgate.net

In Fusarium species, regulatory genes like Tri6 encode transcription factors that are involved in the regulation of trichothecene biosynthesis. oup.comresearchgate.netjst.go.jptandfonline.com These regulators can modulate the expression of the structural TRI genes in response to environmental signals. nih.govresearchgate.net While the general mechanisms of TRI gene regulation are being elucidated, the specific regulatory elements and mechanisms directly controlling the expression of genes specifically leading to Sambucinol production, as distinct from other trichothecenes, require further investigation. Studies have shown that conditions affecting the expression of TRI genes can influence the production of various trichothecenes, including Sambucinol. nih.gov

Isotopic Labeling and Precursor Feeding Experiments for Pathway Confirmation

Isotopic labeling and precursor feeding experiments have been instrumental in elucidating the Sambucinol biosynthetic pathway. nih.govosti.govnottingham.ac.uk By feeding fungal cultures with intermediates specifically labeled with stable isotopes like 2H or 13C, researchers can track the incorporation of these labels into the final product, Sambucinol, and identify the sequence of biosynthetic steps. nih.govnottingham.ac.uk

These experiments have provided strong evidence for the proposed intermediates in the pathway. For instance, feeding experiments with specifically labeled 2α-hydroxytrichodiene confirmed its role as an early intermediate in Sambucinol biosynthesis. nih.govresearchgate.net Similarly, labeled 12,13-epoxytrichothec-9-ene (EPT) has been shown to be a major precursor to Sambucinol. researchgate.netosti.gov The use of stable isotopes allows for the precise localization of the labels in the isolated metabolites using techniques like NMR and mass spectrometry, providing detailed insights into the chemical transformations occurring during biosynthesis. nih.gov Feeding experiments with radiolabeled intermediates have also been used to demonstrate the conversion of precursors like EPT and deoxysambucinol to Sambucinol. researchgate.netosti.gov

Comparative Biosynthetic Analysis of Sambucinol with Other Trichothecenes

Sambucinol shares the core trichothecene skeleton with a large family of other structurally diverse mycotoxins produced by various fungal genera. oup.comnottingham.ac.ukdovepress.comresearchgate.net Comparative biosynthetic analysis reveals both common early steps and divergent later steps leading to the structural variations observed among different trichothecenes. nih.govtandfonline.comresearchgate.net

The biosynthesis of all trichothecenes begins with the cyclization of FPP to trichodiene, catalyzed by Tri5. nih.govoup.com Early oxygenation steps, often involving Tri4, also produce common intermediates like 2α-hydroxytrichodiene and isotrichodiol, which can lead to EPT. nih.govnih.govresearchgate.net However, the pathways diverge after these initial steps, with different sets of enzymes catalyzing subsequent modifications (oxygenations, acetylations, isomerizations, etc.) that result in the diverse array of trichothecene structures. nih.govresearchgate.net

Comparative studies, often involving the analysis of metabolites from fungal mutants deficient in specific TRI genes, have helped to delineate the branches of the pathway leading to different trichothecenes. For example, while isotrichodermin is a major precursor to 3-acetyldeoxynivalenol, EPT is a major precursor to Sambucinol, indicating a divergence in the pathway after the formation of early intermediates. osti.gov The presence or absence of specific TRI genes and variations in enzyme substrate specificity contribute to the production of different trichothecene profiles in various fungal species and even within different strains of the same species. nih.govresearchgate.net Understanding these differences at the enzymatic and genetic levels is crucial for fully elucidating the specific pathway leading to Sambucinol compared to other trichothecenes like deoxynivalenol (B1670258) or T-2 toxin.

Chemical Synthesis and Analog Development of Sambucinol

Strategic Approaches to the Total Synthesis of Sambucinol

Total synthesis of complex natural products like sambucinol typically involves multi-step convergent or linear strategies aimed at assembling the complete molecular framework with precise control over stereochemistry. While specific details on the completed total synthesis of sambucinol were not extensively detailed in the provided search results, research has focused on the synthesis of its core structural motifs and related trichothecenes. For instance, total synthesis approaches have been explored for other trichothecenes and related compounds, which often share structural features or biosynthetic origins with sambucinol. ias.ac.incapes.gov.br The synthesis of macrocyclic trichothecenes, using precursors like anguidine, highlights the strategic development of methods for constructing complex segments stereoselectively. iupac.orgiupac.org

Stereoselective Construction of Key Structural Motifs

Stereoselective synthesis is crucial for assembling molecules with defined three-dimensional structures, which is particularly important for chiral natural products like sambucinol. Efforts have been directed towards developing methods for the controlled formation of the specific stereocenters present in the sambucinol scaffold.

Synthesis of the 1,3-Dioxolane (B20135) Ring System via Stereoselective Claisen Rearrangement

A key structural feature of sambucinol is the 1,3-dioxolane ring. Research has demonstrated the stereoselective synthesis of this ring system, a motif found in trichothecenes like sambucinol and sporol, utilizing a stereoselective Claisen rearrangement. acs.org The Claisen rearrangement is a powerful carbon-carbon bond forming reaction that can be employed to establish new stereocenters with high control. mdpi.comrsc.orgmdpi.com The application of this rearrangement in the synthesis of the 1,3-dioxolane system involves carefully designed precursors that undergo a wikidata.orgwikidata.org-sigmatropic shift to generate the desired cyclic ether with the correct relative and absolute stereochemistry. acs.orgmdpi.com

Data on the stereoselectivity achieved in such rearrangements is critical. While specific quantitative data for the sambucinol 1,3-dioxolane synthesis via Claisen rearrangement was not fully detailed, related studies on Claisen rearrangements for constructing stereocenters in other systems report varying degrees of stereoselectivity depending on the specific reaction conditions and substrates. For example, asymmetric Claisen rearrangements using chiral auxiliaries have been shown to achieve good stereoselectivity in forming all-carbon quaternary stereocenters. mdpi.com

Directed Synthesis of Radiolabeled and Stable Isotope-Labeled Sambucinol Precursors for Biosynthetic Research

Understanding the biosynthetic pathway of natural products requires the use of labeled precursors to trace the incorporation of atoms into the final molecule. For sambucinol, directed synthesis of radiolabeled and stable isotope-labeled precursors has been instrumental in elucidating its biosynthesis in fungal species. wikidata.orgias.ac.inosti.gov

Studies investigating the biosynthesis of sambucinol in Fusarium culmorum have utilized precursors labeled with isotopes such as ¹⁴C, ²H, and ¹³C. acs.orgosti.govresearchgate.netnih.govnih.govcapes.gov.br For instance, 12,13-epoxytrichothec-9-ene (B1214510) labeled with tritium (B154650) at C-15 or with two deuteriums at C-4 and C-15 was synthesized and fed to Fusarium culmorum cultures. osti.govnih.gov These experiments provided evidence that 12,13-epoxytrichothec-9-ene is a major precursor to sambucinol biosynthesis. osti.govnih.gov Similarly, studies with specifically deuterated isotrichodermin helped to differentiate its role in the biosynthesis of 3-acetyldeoxynivalenol (B190510) versus sambucinol. osti.govnih.gov The use of stable isotopes allows for the localization of labels in the products using techniques like ²H NMR, ¹³C NMR, and mass spectrometry. researchgate.netnih.gov

Data from such feeding experiments can be represented in tables showing the incorporation rates of labeled precursors into sambucinol. For example, one study showed that a ¹⁴C-labeled precursor was incorporated 27% into 3-acetyldeoxynivalenol but not into sambucinol, highlighting differential biosynthetic pathways. osti.govnih.gov

Molecular and Cellular Mechanisms of Sambucinol S Biological Activities

Mechanistic Interactions with Eukaryotic Cellular Machinery

Trichothecene (B1219388) mycotoxins, including Sambucinol, are recognized for their widespread toxicological effects within eukaryotic cells. These effects stem from their capacity to interfere with essential cellular functions. mdpi.com

Modulation of Protein Synthesis Pathways

One of the most extensively studied effects of trichothecenes is their potent inhibition of protein synthesis. mdpi.com This inhibition occurs through their interaction with eukaryotic ribosomes. europa.eumdpi.com By binding to ribosomes, these toxins disrupt the process of translation, thereby preventing the generation of new proteins. mdpi.com This interference with protein production is a primary mechanism underlying the toxicity of trichothecenes. mdpi.com

Influence on Mitochondrial Electron Transport Systems

Trichothecenes have been implicated in the inhibition of mitochondrial function. mdpi.com While the exact mechanism remains under investigation, studies on trichothecenes have indicated an influence on mitochondrial processes, including potential effects on the mitochondrial electron transport system. uleth.camdpi.com Disruption of mitochondrial function can impair cellular energy production and contribute to cellular toxicity. mdpi.com

Investigation of Cellular Cytotoxicity Profiles on Defined Cell Lines

Trichothecenes exhibit diverse cytotoxic effects on eukaryotic cells. mdpi.com Investigations into the cellular cytotoxicity profiles of these compounds often involve assessing their impact on various cell lines, including human carcinoma cell lines.

Effects on Human Carcinoma Cell Lines (e.g., HCT-116, HepG2, BGC-823, NCI-H1650, A2780, Hela, PC-3, HT29, A549)

While trichothecenes, as a class, have been studied for their effects on various cancer cell lines researchgate.net, specific detailed cytotoxicity data for Sambucinol on the comprehensive panel of human carcinoma cell lines including HCT-116, HepG2, BGC-823, NCI-H1650, A2780, Hela, PC-3, HT29, and A549 were not prominently available in the provided search results. Research on trichothecenes has demonstrated their capacity to induce toxic effects in mammalian cells mdpi.com, and studies have examined the anticancer effects of various trichothecenes on different cell lines researchgate.net.

Analysis of Cytotoxic Mechanisms (e.g., cell morphology changes, membrane degradation)

The cytotoxic mechanisms of trichothecenes involve various cellular alterations. These can include the destabilization of cellular membranes europa.eumdpi.com, leading to toxic effects. Additionally, changes in cell morphology can be indicative of cellular distress and the impact of cytotoxic compounds. plos.orgresearchgate.netmdpi.com Trichothecenes have also been shown to induce apoptosis in mammalian cells, a process linked to their activation of the ribotoxic stress response. mdpi.com The exact mechanisms underlying these cytotoxic effects, including specific details on how Sambucinol induces cell morphology changes or membrane degradation, require further elucidation. mdpi.com

Enzymatic Inhibition and Receptor Binding Studies

Research into Sambucinol's biological mechanisms includes investigating its ability to inhibit enzymes and bind to cellular receptors. This is a common approach to understanding how small molecules exert their effects within biological systems. wikipedia.orgmdpi.com

Inhibition of Tumor-Related Kinases (e.g., FGFR3, IGF1R, PDGFRb, TRKB)

Sambucinol, as a trichothecene-based sesquiterpene, has been shown to exert potent inhibition against a panel of tumor-related kinases, including Fibroblast Growth Factor Receptor 3 (FGFR3), Insulin-like Growth Factor 1 Receptor (IGF1R), Platelet-Derived Growth Factor Receptor beta (PDGFRb), and Tropomyosin Receptor Kinase B (TRKB). rsc.orgrsc.org These kinases are crucial in various cellular processes, and their dysregulation is often implicated in cancer development and progression. wikipedia.orgmdpi.comnih.gov

Studies have demonstrated that compounds within the group of trichothecene-based sesquiterpenes, including sambucinol-type analogues, exhibit inhibitory effects on these specific kinases. rsc.orgrsc.org The assays for evaluating the inhibition of these kinases typically involve reaction cocktails containing assay buffer, ATP solution, the test compound, substrate, and purified recombinant protein kinase. rsc.org The human kinases FGFR3 (CD333), IGF1R (CD221), PDGFRb (CD140b), and TRKB (NTRK2) are often sourced from commercial suppliers for such studies. rsc.org

While specific IC50 values directly for Sambucinol against these kinases were not explicitly detailed in the immediately available search results, the class of compounds to which it belongs has shown potent inhibition with IC50 values generally ranging from 10⁻² to 10 μM against various tumor cell lines and these kinases. rsc.org This indicates that Sambucinol, as a member of this group, likely contributes to the observed kinase inhibition.

Structure-Activity Relationship (SAR) Studies Pertaining to Sambucinol's Mechanistic Actions

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orgcollaborativedrug.comgardp.org For trichothecene-based compounds, including sambucinol-type analogues, SAR studies have revealed that structural variations directly impact cytotoxic activity. rsc.org For instance, the destruction of the epoxide moiety and rearrangement of the ring system in trichothecenes can lead to a virtual elimination of cytotoxicity. rsc.org

Co-occurrence of Sambucinol with Other Fungal Metabolites and their Mechanistic Implications

Fungi, particularly species like Stachybotrys chartarum from which sambucinol-type analogues have been isolated, often produce a variety of secondary metabolites. rsc.orgrsc.orgnih.gov The co-occurrence of Sambucinol with other fungal metabolites can have significant mechanistic implications, as these compounds may exhibit additive, synergistic, or even antagonistic effects. nih.govmdpi.com

Studies on fungal extracts have shown the presence of multiple mycotoxins and other secondary fungal metabolites co-occurring in samples. nih.govmdpi.com For example, extracts from Stachybotrys chartarum have yielded a variety of trichothecene-based sesquiterpenes alongside sambucinol-type analogues. rsc.orgrsc.org The biological activity observed in such crude extracts or fractions is a result of the combined effects of these co-occurring compounds. rsc.org

Advanced Research Methodologies and Future Directions in Sambucinol Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis Research

The application of integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural product biosynthesis nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com. By providing a comprehensive view of biological systems at different molecular levels, these approaches can unravel the intricate pathways leading to the production of compounds like Sambucinol.

Genomics provides insights into the genetic potential of an organism, identifying biosynthetic gene clusters (BGCs) that may be responsible for producing secondary metabolites. Transcriptomics reveals which genes are actively being transcribed under specific conditions, indicating the potential for metabolite production. Proteomics focuses on the expressed proteins, including the enzymes that catalyze the biosynthetic reactions. Metabolomics, the study of the complete set of metabolites, directly identifies and quantifies the compounds produced by an organism, offering a snapshot of its metabolic state nih.govcreative-proteomics.comsysrevpharm.orgrsc.org.

Integrating data from these different omics layers allows researchers to correlate gene expression with protein abundance and metabolite production, providing a more complete picture of the biosynthetic pathway frontiersin.orgmdpi.com. For Sambucinol, which is known to be produced by Fusarium graminearum, a fungus also known for producing trichothecene (B1219388) mycotoxins, omics approaches can help to:

Identify the specific genes and enzymes involved in the Sambucinol biosynthetic pathway within the producing organism.

Understand the regulatory mechanisms that control Sambucinol production.

Differentiate the Sambucinol pathway from other related metabolic pathways, such as the trichothecene pathway, which shares a common precursor, trichodiene (B1200196) nih.govnih.gov.

Investigate how environmental factors or genetic modifications influence Sambucinol biosynthesis and accumulation researchgate.net.

While general principles of omics integration in natural product research are well-established nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com, specific detailed research findings on the application of multi-omics specifically for Sambucinol biosynthesis are less widely available in the immediate search results. However, the methodology is highly relevant. For instance, metabolomics has been used to investigate the interconnection between the trichothecene biosynthetic pathway and other fungal metabolic pathways in Fusarium graminearum nih.gov. This indicates the potential for similar metabolomic studies, possibly integrated with genomics and proteomics, to shed light on Sambucinol biosynthesis in the same organism.

Computational Chemistry and Molecular Dynamics Simulations for Structural and Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for gaining detailed insights into the structure, dynamics, and reactivity of molecules like Sambucinol and the enzymes involved in its biosynthesis anu.edu.aunih.govrsc.orgmdpi.com. These methods can complement experimental studies by providing atomic-level perspectives that are difficult to obtain otherwise.

Computational chemistry techniques, such as quantum mechanics (QM) calculations, can be used to:

Determine the stable conformers and electronic properties of Sambucinol.

Calculate reaction transition states and activation energies for enzymatic steps in the biosynthetic pathway.

Predict the spectroscopic properties of Sambucinol, aiding in its identification and characterization.

Molecular dynamics simulations can simulate the behavior of molecules over time, providing information on:

The flexibility and conformational changes of Sambucinol in different environments (e.g., in solution or bound to a protein).

The interactions between Sambucinol and potential binding partners, such as enzymes or biological targets nih.govrsc.orgmdpi.com.

The dynamics of the active sites of biosynthetic enzymes and how they interact with substrates and intermediates.

While specific computational studies focused solely on Sambucinol were not prominently found in the initial search, the application of these methods to natural products and their interactions with biological systems is a well-established field anu.edu.aunih.govrsc.orgmdpi.com. For example, computational simulation methods like 3D-QSAR, molecular docking, and dynamics analysis have been used to study the structure-activity relationship of other compounds and their interactions with target proteins rsc.org. MD simulations are increasingly used in drug discovery to understand ligand-receptor interactions and protein dynamics mdpi.com. Applying these techniques to Sambucinol could provide valuable insights into its structure-activity relationships and potential biological functions.

Chemoenzymatic Approaches for Novel Sambucinol Analog Generation

Chemoenzymatic synthesis, which combines the power of chemical synthesis with the selectivity and efficiency of enzymatic reactions, offers a promising route for the generation of Sambucinol analogs rsc.orgnih.govresearchgate.netmdpi.comrug.nl. This approach can overcome limitations associated with traditional total synthesis or isolation from natural sources, particularly for complex molecules.

Enzymes involved in the natural biosynthetic pathway of Sambucinol or other related sesquiterpenoids could be utilized as biocatalysts for specific transformations. For instance, enzymes like terpene cyclases or oxygenases could be employed to modify readily available precursors or intermediates, leading to the production of novel Sambucinol derivatives with potentially altered biological activities.

The modularity of chemoenzymatic methods allows for the facile generation of analogs by combining different enzymatic steps with chemical reactions nih.gov. This is particularly useful for exploring the structural requirements for Sambucinol's biological effects. While direct examples of chemoenzymatic synthesis of Sambucinol or its analogs were not found, the approach has been successfully applied to the synthesis of other natural products and their derivatives nih.govresearchgate.netmdpi.comrug.nl. For example, chemoenzymatic synthesis has been used to create stereocenters in small molecules, serving as a chiral pool for natural product synthesis mdpi.com. The development of efficient biocatalytic systems for the synthesis of complex natural products highlights the potential of this approach for Sambucinol research rug.nl.

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

Advanced analytical platforms are essential for the comprehensive profiling of Sambucinol and related metabolites in complex biological matrices sysrevpharm.orgrsc.orguoguelph.canih.gov. The complexity of natural extracts necessitates sophisticated techniques for separation, identification, and quantification.

Modern metabolomics relies heavily on hyphenated chromatographic techniques coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy sysrevpharm.orgrsc.orgnih.gov. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are commonly employed sysrevpharm.orgrsc.org. These methods offer high sensitivity, resolution, and the ability to analyze a wide range of metabolites with varying polarities.

For Sambucinol research, advanced analytical platforms can be used to:

Develop targeted methods for the sensitive and accurate quantification of Sambucinol in different biological samples (e.g., fungal cultures, plant extracts, or biological fluids).

Perform untargeted metabolomics to identify novel Sambucinol precursors, intermediates, or related metabolites in producing organisms creative-proteomics.comsysrevpharm.org.

Profile the metabolic changes in organisms in response to genetic manipulation or environmental stimuli aimed at altering Sambucinol production.

Analyze the metabolic fate of Sambucinol in biological systems, including its potential degradation products or conjugates.

Advanced analytical methods, such as LC-MS, have been used for metabolite profiling in various biological contexts, including the analysis of deoxynivalenol (B1670258) metabolite profiles uoguelph.ca. The continuous development of these platforms, including improved separation techniques, more sensitive mass analyzers, and advanced data processing tools, will further enhance the ability to comprehensively study Sambucinol and its related metabolome rsc.orgnih.gov.

Emerging Concepts in the Biosynthetic Engineering of Sambucinol Pathways

Biosynthetic engineering offers powerful strategies to manipulate and optimize the production of natural products in native or heterologous hosts dtu.dkbu.eduaist.go.jpnih.govnih.gov. For Sambucinol, this could involve enhancing its production, producing novel analogs, or transferring the biosynthetic pathway to a more amenable production organism.

Key strategies in biosynthetic engineering include:

Pathway Elucidation and Reconstruction: Identifying all the genes and enzymes involved in Sambucinol biosynthesis and reconstituting the pathway in a suitable host dtu.dknih.gov.

Enzyme Engineering: Modifying key enzymes in the pathway to improve their activity, selectivity, or substrate range, potentially leading to higher yields or the production of modified Sambucinol structures nih.gov.

Metabolic Engineering: Optimizing the host organism's metabolism to increase the flux of precursors towards Sambucinol biosynthesis and minimize competing pathways nih.govnih.gov. This can involve overexpressing pathway genes, knocking out competing enzymes, or optimizing culture conditions.

Synthetic Biology Approaches: Designing and constructing artificial biosynthetic pathways for Sambucinol or its analogs using a modular approach, potentially incorporating enzymes from different sources dtu.dkaist.go.jp.

While specific examples of biosynthetic engineering applied to Sambucinol were not found, the principles and techniques are widely used for other natural products, including terpenoids and isoflavonoids bu.edunih.govnih.gov. For example, metabolic engineering has been employed to increase the yield of triterpenoids in S. baumii researchgate.net. The development of genetic engineering tools and methodologies for microorganisms is accelerating the construction of non-natural biosynthetic pathways aist.go.jp. Applying these emerging concepts to Sambucinol biosynthesis holds significant potential for improving its sustainable production and generating structural diversity.

Identification of Novel Biological Targets and Mechanistic Pathways for Future Investigation

Understanding the biological targets and mechanistic pathways through which Sambucinol exerts its effects is crucial for determining its potential applications. While the initial search provided some context on the source organisms and related compound classes, specific biological targets for Sambucinol were not extensively detailed. However, research on related trichothecenes provides some clues.

Trichothecenes, a class of sesquiterpenoids that share a common precursor with Sambucinol, are known to exhibit various biological activities, including cytotoxicity and inhibition of protein synthesis nih.govmdpi.com. Some trichothecenes have been investigated for their potential as antileukemics mdpi.com. These findings suggest that Sambucinol, as a related compound, might interact with similar or related biological targets.

Advanced research methodologies for identifying biological targets and elucidating mechanisms of action include:

Affinity-Based Proteomics: Using Sambucinol or its derivatives as probes to capture interacting proteins from cell lysates or tissues.

Cellular Assays Combined with Omics: Studying the effects of Sambucinol on cell viability, proliferation, and signaling pathways, and analyzing the resulting changes in the transcriptome, proteome, and metabolome to identify affected processes and potential targets.

In Silico Target Prediction: Utilizing computational methods, such as molecular docking and network analysis, to predict potential protein targets based on Sambucinol's structure rsc.orgsemanticscholar.org.

Mechanistic Studies: Once potential targets are identified, detailed biochemical and cell biological experiments can be conducted to confirm the interaction and elucidate the downstream signaling pathways and cellular responses.

Q & A

Q. How can computational tools predict Sambucinol’s biosynthetic gene clusters in understudied fungi?

- Methodological Answer : Genome mining tools (e.g., antiSMASH, PRISM) scan fungal genomes for conserved tri gene clusters. Phylogenetic analysis of core genes (e.g., tri5, tri4) across species identifies evolutionary divergence points. Heterologous expression in model fungi (e.g., Aspergillus nidulans) validates cluster functionality .

Data Contradiction Analysis

- Example : While Δtri22 mutants inhibited R. solani via aspinolides, transformants expressing Fusarium tri11 stimulated growth despite producing Sambucinol. This paradox was resolved by testing purified Sambucinol, which lacked stimulatory effects, implicating undisclosed fungal factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.